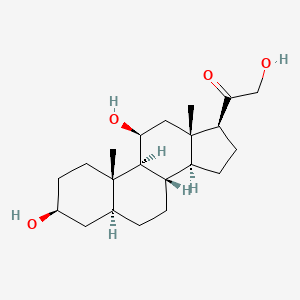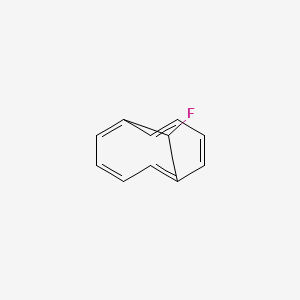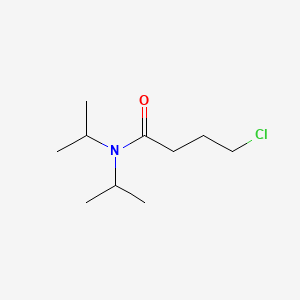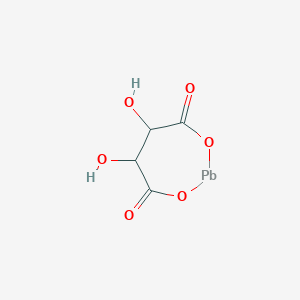![molecular formula C14H14F13NO4S B13415699 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester CAS No. 68227-98-5](/img/structure/B13415699.png)
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds . These bonds impart exceptional stability and resistance to degradation, making PFAS compounds valuable in various industrial applications.
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester typically involves the esterification of 2-Propenoic acid with 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butanol . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester involves its interaction with various molecular targets and pathways. The compound’s fluorinated tail provides hydrophobic properties, allowing it to form stable interactions with hydrophobic surfaces . This property is particularly useful in creating water-repellent and stain-resistant coatings. Additionally, the ester group can undergo hydrolysis under specific conditions, releasing the active components that interact with biological systems .
Comparaison Avec Des Composés Similaires
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester can be compared with other similar compounds, such as:
2-Propenoic acid, methyl ester: Known for its use in polymer synthesis, but lacks the unique fluorinated properties.
2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester: Similar in structure but with different alkyl chain lengths, affecting its physical and chemical properties.
2-Propenoic acid, 2-methyl-, 2-propenyl ester: Another related compound used in polymer chemistry, but with distinct reactivity and applications.
Propriétés
Numéro CAS |
68227-98-5 |
|---|---|
Formule moléculaire |
C14H14F13NO4S |
Poids moléculaire |
539.31 g/mol |
Nom IUPAC |
4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C14H14F13NO4S/c1-3-8(29)32-7-5-4-6-28(2)33(30,31)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25/h3H,1,4-7H2,2H3 |
Clé InChI |
JLUHIZCVSXFBEG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


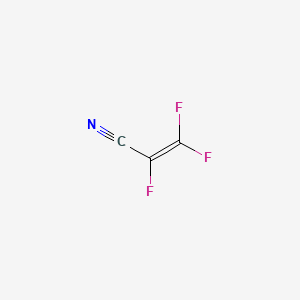
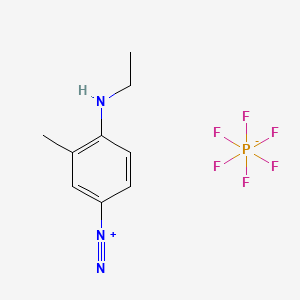
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
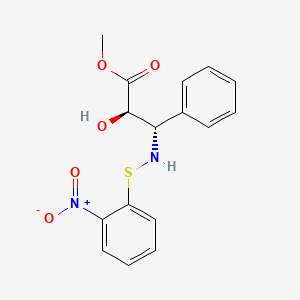
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
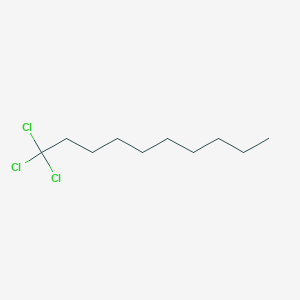
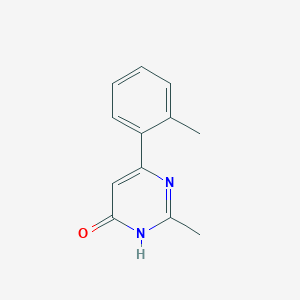
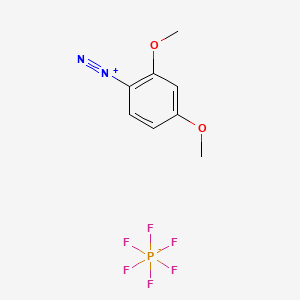
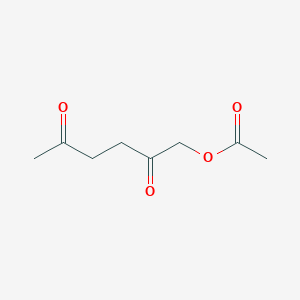
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
